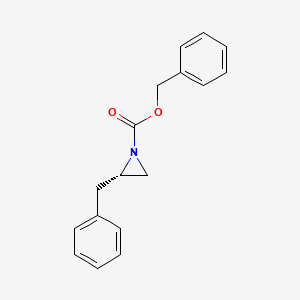

(S)-2-Benzylaziridine-carboxylate

Description

BenchChem offers high-quality (S)-2-Benzylaziridine-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Benzylaziridine-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-benzylaziridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)18-12-16(18)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCNEIYNSIZFAY-ATNAJCNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (S)-2-Benzylaziridine and Its Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (S)-2-benzylaziridine and its related carboxylate derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated data for easy comparison, and visualizations of key chemical processes.

Core Chemical Properties

The nomenclature in the field of aziridine chemistry can be nuanced. The user's topic of "(S)-2-Benzylaziridine-carboxylate" can be interpreted in several ways. This guide will address the most chemically plausible interpretations: (S)-2-Benzylaziridine and, as a representative carboxylate derivative, Methyl (S)-N-(benzyloxycarbonyl)aziridine-2-carboxylate .

(S)-2-Benzylaziridine

(S)-2-Benzylaziridine is a chiral heterocyclic compound featuring a three-membered aziridine ring substituted with a benzyl group. Its strained ring structure is key to its reactivity.

Table 1: Chemical Properties of (S)-2-Benzylaziridine

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁N | [1] |

| Molecular Weight | 133.19 g/mol | [1][2] |

| CAS Number | 73058-30-7 | [1] |

| Appearance | Colorless oil/liquid | [3][4] |

| Purity | >98% (Min, HPLC) | [2] |

| Moisture Content | <0.5% (Max) | [2] |

| Solubility | Soluble in many organic solvents | [4] |

Spectroscopic Data:

Methyl (S)-N-(benzyloxycarbonyl)aziridine-2-carboxylate

This derivative of aziridine-2-carboxylic acid features a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a methyl ester at the carboxylate position. These modifications significantly influence the molecule's stability and reactivity.

Table 2: Chemical Properties of Methyl (S)-N-(benzyloxycarbonyl)aziridine-2-carboxylate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃NO₄ | [5] |

| Molecular Weight | 235.24 g/mol | [5] |

| CAS Number | 104597-98-0 | |

| Appearance | Neat/Colorless to light yellow liquid | [5] |

| Purity | ≥98.0% (NMR) | |

| Boiling Point | 160-165 °C at 2 mmHg | |

| Density | 1.19 g/mL at 25 °C | |

| Optical Activity | [α]20/D −25°, c = 1 in toluene |

Spectroscopic Data:

Detailed NMR spectra for Methyl (S)-N-(benzyloxycarbonyl)aziridine-2-carboxylate are available and confirm its structure. The presence of the aziridine ring is indicated by characteristic proton resonances in the ¹H NMR spectrum.[6] The ¹³C NMR spectrum correspondingly shows the expected chemical shifts for the carbons in the aziridine ring, the carbonyls of the Cbz and ester groups, and the aromatic ring.[6]

Experimental Protocols

Synthesis of (S)-2-Benzylaziridine via Wenker Synthesis

The Wenker synthesis is a classical and effective method for preparing aziridines from β-amino alcohols. The asymmetric synthesis of (S)-2-benzylaziridine is commonly achieved starting from the chiral amino alcohol, (S)-2-amino-3-phenylpropan-1-ol.[2]

Protocol:

-

Sulfation of the Amino Alcohol:

-

A cold mixture of concentrated sulfuric acid (98%) and water is added to (S)-2-amino-3-phenylpropan-1-ol in water at 0-5°C.

-

The mixture is then heated to 110°C for 3-4 hours.

-

Water is subsequently removed under vacuum to yield the solid amino alcohol hydrogen sulfate.[3]

-

-

Cyclization to the Aziridine:

-

Toluene and an aqueous solution of sodium hydroxide (25 wt%) are added to the crude amino alcohol hydrogen sulfate.

-

The mixture is heated to reflux overnight.[3]

-

The organic phase is then separated and dried over anhydrous sodium sulfate.[3]

-

After solvent removal, the residue is purified by silica gel column chromatography to afford (S)-2-benzylaziridine as a colorless oil.[3]

-

Synthesis of Methyl (S)-N-(benzyloxycarbonyl)aziridine-2-carboxylate

N-acylated aziridine-2-carboxylates can be synthesized from the corresponding unprotected aziridines.

Protocol:

-

Reaction Setup:

-

Dissolve 2-methyl aziridine in dichloromethane (CH₂Cl₂) and triethylamine under an argon atmosphere at 0°C.[7]

-

-

Acylation:

-

Add benzylchloroformate to the solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.[7]

-

-

Workup and Purification:

Reactivity and Applications in Drug Development

The high ring strain of aziridines makes them susceptible to ring-opening reactions, a property that is central to their utility as synthetic intermediates and to their biological activity.[8]

Nucleophilic Ring-Opening

The aziridine ring can be opened by a variety of nucleophiles. In activated aziridines, such as N-acylated derivatives, this reaction is often highly regioselective. The attack typically occurs at the less substituted carbon, following an Sₙ2 mechanism.

Role in Anticancer Therapy

Several aziridine-containing compounds, such as Mitomycin C, have demonstrated anticancer activity.[9] Their mechanism of action often involves the alkylation of DNA.[1] The aziridine ring, particularly when protonated in the acidic tumor microenvironment, becomes a potent electrophile that can react with nucleophilic sites on DNA bases, such as the N7 position of guanine. This can lead to DNA cross-linking, inhibition of DNA replication, and ultimately, apoptosis of the cancer cell.[10]

Conclusion

(S)-2-Benzylaziridine and its carboxylate derivatives are valuable chiral building blocks in organic synthesis with significant potential in drug development. Their chemical properties are largely dictated by the strained aziridine ring, which allows for a variety of synthetic transformations. The ability of the aziridine moiety to act as an alkylating agent is a key feature in the design of certain anticancer agents. This guide provides a foundational understanding of these compounds, offering detailed data and protocols to support further research and development efforts.

References

- 1. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Benzylaziridine | 13906-90-6 | Benchchem [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. chembk.com [chembk.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (S)-2-Benzylaziridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for (S)-2-benzylaziridine-2-carboxylate, a valuable chiral building block in organic synthesis and medicinal chemistry. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents and other complex molecular architectures.

Spectroscopic Data

The following tables summarize the key spectroscopic data for a close derivative, ethyl trans-3-benzylaziridine-2-carboxylate. Due to the limited availability of data for the free carboxylic acid, the ethyl ester is presented as a representative example. The electronic environment of the aziridine core is expected to be comparable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Ethyl trans-3-benzylaziridine-2-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35-7.15 | m | - | 5H, Aromatic protons (C₆H₅) |

| 4.10 | q | 7.0 | 2H, -OCH₂CH₃ |

| 3.00 | d | 6.5 | 1H, Aziridine proton (C3-H) |

| 2.90 | d | 6.5 | 2H, Benzyl protons (-CH₂Ph) |

| 2.45 | t | 6.5 | 1H, Aziridine proton (C2-H) |

| 1.20 | t | 7.0 | 3H, -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Ethyl trans-3-benzylaziridine-2-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C=O (Ester) |

| 138.0 | Aromatic C (quaternary) |

| 128.8 | Aromatic CH |

| 128.5 | Aromatic CH |

| 126.5 | Aromatic CH |

| 61.0 | -OCH₂CH₃ |

| 40.5 | Aziridine C2 |

| 38.5 | Aziridine C3 |

| 38.0 | -CH₂Ph |

| 14.2 | -OCH₂CH₃ |

Note: The 13C NMR data is predicted based on analogous structures and common chemical shift ranges. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Ethyl trans-3-benzylaziridine-2-carboxylate [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3290 | Medium | N-H stretch |

| 3085, 3060, 3030 | Weak | Aromatic C-H stretch |

| 2980, 2930, 2910 | Medium | Aliphatic C-H stretch |

| 1725 | Strong | C=O stretch (Ester) |

| 1605, 1495, 1455 | Medium to Weak | Aromatic C=C stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Ethyl 1-benzylaziridine-2-carboxylate

| m/z | Interpretation |

| 205.25 | [M]⁺ (Molecular Ion) |

Note: The mass spectrometry data corresponds to the molecular weight of Ethyl 1-benzylaziridine-2-carboxylate (C₁₂H₁₅NO₂).[2]

Experimental Protocols

The synthesis of (S)-2-benzylaziridine-2-carboxylates can be achieved through various synthetic routes. A common and effective method involves the cyclization of a corresponding β-amino alcohol derivative. The following is a detailed protocol for the synthesis of a closely related analog, ethyl trans-3-benzylaziridine-2-carboxylate, adapted from the literature.[1]

Synthesis of Ethyl trans-3-benzylaziridine-2-carboxylate

This synthesis proceeds via the formation of an intermediate azido alcohol, followed by cyclization.

Step 1: Synthesis of Ethyl 2-azido-3-hydroxy-4-phenylbutanoate

-

To a solution of ethyl trans-3-phenyloxirane-2-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol/water), add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.2 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azido alcohol.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to Ethyl trans-3-benzylaziridine-2-carboxylate

-

Dissolve the purified azido alcohol (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or methanol).

-

Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas and TLC analysis.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ethyl trans-3-benzylaziridine-2-carboxylate as a yellow oil.[1]

Visualizations

The following diagrams illustrate the key molecular structure and a general workflow for the spectroscopic analysis of (S)-2-benzylaziridine-2-carboxylate.

Caption: Molecular structure of (S)-2-Benzylaziridine-2-carboxylate.

Caption: General workflow for synthesis and spectroscopic analysis.

References

Stereochemistry and Configuration of 2-Benzylaziridine Derivatives: A Technical Guide

Introduction

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly valuable intermediates in organic synthesis due to the ring strain that makes them susceptible to ring-opening reactions. This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities into molecules. Among these, 2-benzylaziridine and its derivatives are of significant interest in medicinal chemistry and drug development, serving as chiral building blocks for synthesizing a wide range of biologically active compounds, including antivirals like Tamiflu and anticancer agents like Oxaliplatin.[1]

The stereochemistry at the C2 position of the aziridine ring is crucial as it dictates the spatial arrangement of the resulting product after nucleophilic ring-opening. Therefore, the ability to synthesize stereochemically pure 2-benzylaziridine derivatives and to unequivocally determine their absolute and relative configurations is of paramount importance. This guide provides an in-depth overview of the key synthetic strategies for controlling stereochemistry, detailed experimental protocols, and the analytical methods employed for configurational assignment.

Asymmetric Synthesis of 2-Benzylaziridine Derivatives

The primary challenge in synthesizing chiral 2-benzylaziridines is controlling the stereocenter at the C2 position. Several strategies have been developed to achieve high levels of stereoselectivity.

Wenker Synthesis from Chiral Amino Alcohols

The most common and highly effective method for preparing enantiomerically pure 2-benzylaziridines is a modification of the Wenker synthesis, which involves the intramolecular cyclization of a β-amino alcohol.[2] When starting with an optically pure amino alcohol, the configuration of the stereocenter is retained in the final aziridine product. The synthesis of (S)-2-benzylaziridine from (S)-2-amino-3-phenylpropan-1-ol is a classic example that can yield the product with an enantiomeric excess (ee) greater than 99%.[2] The reaction proceeds via the formation of a hydrogen sulfate intermediate, followed by a base-induced ring closure.[2]

Other Synthetic Approaches

While the Wenker synthesis is prevalent, other methods have also been employed:

-

Gabriel-Cromwell Reaction: This classic method can be adapted for the synthesis of aziridines.[2]

-

Reaction with Diphenylvinylsulfonium Triflates: Primary amines, such as benzylamine, can react with these sulfonium salts, which act as vinyl cation equivalents, to form 2-arylaziridines.[2]

-

Use of Chiral Auxiliaries: Chiral auxiliaries, such as Evans' oxazolidinones, can be temporarily incorporated into the molecule to direct the stereochemical outcome of the aziridination step.[2]

-

Nucleophilic Addition to 2H-Azirines: Asymmetric nucleophilic addition of various nucleophiles to 2H-azirines, often catalyzed by chiral metal complexes, can produce chiral aziridines with high yields and enantiomeric purity.[1]

Summary of Synthetic Methods and Stereochemical Outcomes

The choice of synthetic route depends on the availability of starting materials, desired substitution patterns, and the required level of stereochemical purity.

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

| Modified Wenker Synthesis | (S)-2-amino-3-phenylpropan-1-ol | 1. H₂SO₄2. NaOH | (S)-2-benzylaziridine (>99% ee) | [2] |

| Nucleophilic Addition | 2H-Azirines, Tertiary Carbon Nucleophiles | Chiral N,N′-dioxide/Cu(II) complex | High yields and excellent enantiomeric purity | [1] |

| Reductive Cyclization | Chiral α-mesylated acetamides | Reductant | Stereospecific formation of N-alkyl aziridines | [2] |

| Aziridination of Imines | Imines, Diazo compounds | Chiral Lewis Acids / Brønsted Acids | trans-Aziridines with high diastereoselectivity | [1] |

Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible synthesis and analysis.

Protocol 1: Synthesis of (S)-2-Benzylaziridine via Modified Wenker Synthesis

This protocol is adapted from the widely used method starting from (S)-2-amino-3-phenylpropan-1-ol.[2]

Step 1: Sulfation of the Amino Alcohol

-

Cool a flask containing (S)-2-amino-3-phenylpropan-1-ol in an ice bath to 0-5°C.

-

Slowly add concentrated sulfuric acid (98%) while maintaining the temperature below 5°C.

-

After the addition is complete, slowly heat the mixture to 110°C and maintain for 3-4 hours to form the amino alcohol hydrogen sulfate.

-

Cool the reaction mixture to room temperature. The product may crystallize upon cooling.

Step 2: Base-Induced Cyclization

-

Prepare a solution of sodium hydroxide (NaOH) in water.

-

Slowly add the amino alcohol hydrogen sulfate from Step 1 to the NaOH solution, ensuring the temperature is controlled.

-

The cyclization reaction forms (S)-2-benzylaziridine.

-

The product can be extracted using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by vacuum distillation.

Protocol 2: Synthesis of (+)-1-(Acetyl)-2(S)-benzylaziridine

This protocol describes the N-acylation of a pre-formed chiral aziridine.[2]

-

To a solution of (+)-2(S)-benzylaziridine in a suitable anhydrous solvent (e.g., THF or dichloromethane), add sodium hydride (NaH) at 0°C to act as a base.

-

Stir the mixture for a short period (e.g., 15-30 minutes).

-

Slowly add acetic anhydride to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Determination of Stereochemistry and Configuration

A combination of spectroscopic and chromatographic techniques is used to assign the absolute and relative configuration of 2-benzylaziridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for configurational assignment, often used in conjunction with chiral auxiliaries.[3][4]

-

Chiral Derivatizing Agents (CDAs): The chiral aziridine is reacted with a chiral reagent (CDA) to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparing chemical shifts to known models.[4][5]

-

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the racemic aziridine. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to the splitting of signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR).[3][4] This method is advantageous as it does not require chemical modification of the analyte.

-

Coupling Constants: For substituted aziridines, the magnitude of the vicinal coupling constants (³J) between protons on the aziridine ring can help determine the relative stereochemistry. Generally, trans protons exhibit a smaller coupling constant compared to cis protons.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration.[6][7] The analysis provides a three-dimensional structure of the molecule, unambiguously establishing the spatial arrangement of all atoms and confirming both relative and absolute stereochemistry.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[8] Various types of CSPs, including those based on macrocyclic glycopeptides or derivatized carbohydrates, are effective for resolving chiral azole compounds.[8]

Summary of Analytical Techniques

| Technique | Principle | Application |

| NMR with CDAs/CSAs | Formation of diastereomeric species with distinct NMR signals. | Determination of enantiomeric excess (ee); assignment of absolute configuration. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of absolute and relative stereochemistry. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers; determination of enantiomeric purity (ee). |

Visualizations

Workflow for Asymmetric Synthesis

Caption: Workflow of the modified Wenker synthesis for chiral 2-benzylaziridine.

Logic for Configurational Assignment

Caption: Decision workflow for determining the stereochemistry of a new derivative.

Principle of Chiral Derivatizing Agents in NMR

Caption: Using a Chiral Derivatizing Agent (CDA) to analyze a racemate via NMR.

References

- 1. jchemlett.com [jchemlett.com]

- 2. 2-Benzylaziridine | 13906-90-6 | Benchchem [benchchem.com]

- 3. Assignment of absolute configuration using chiral reagents and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Biological Frontier of Substituted Aziridine-2-Carboxylates: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strained three-membered ring of aziridines confers a high degree of reactivity, making them valuable intermediates in organic synthesis. When substituted with a carboxylate group at the 2-position, these molecules, known as substituted aziridine-2-carboxylates, emerge as a class of compounds with significant and diverse biological activities. Their inherent electrophilicity allows them to act as alkylating agents, targeting nucleophilic residues in biological macromolecules, which is the foundation for their therapeutic potential.[1][2] This technical guide provides an in-depth overview of the biological activities of substituted aziridine-2-carboxylates, focusing on their anticancer, antibacterial, and enzyme-inhibiting properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Substituted aziridine-2-carboxylates have demonstrated notable cytotoxic effects against a range of cancer cell lines. This activity is often attributed to their ability to alkylate DNA and proteins, leading to cell cycle arrest and apoptosis.[3][4] The presence of various substituents on the aziridine ring and the carboxylate function allows for the fine-tuning of their potency and selectivity.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted aziridine-2-carboxylate derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-sugar substituted chiral aziridine (derivative 348) | Prostate (PC3) | 23.55 | [5][6] |

| Cervix (HeLa) | 25.88 | [5][6] | |

| Acyl derivative of aziridine-2-carboxylic acid (derivative 349) | - | 26.0 (for PDIA1 inhibition) | [5] |

| Trifluoromethyl-aziridine derivative (derivative 350) | Drug-sensitive acute lymphocytic leukemia (CCRF-CEM) | 25.45 | [5] |

| Multidrug-resistant leukemia (CEM/ADR5000) | 24.08 | [5] | |

| Aziridine β-D-galactopyranoside derivative (AzGalp) | Human acute promyelocytic leukemia (HL-60) | 11.1 | [5] |

| Human acute promyelocytic leukemia (NB4) | 21.4 | [5] | |

| Chiral aziridine phosphine oxide 5 | Human cervical epithelioid carcinoma (HeLa) | 6.4 | [4] |

| Endometrial adenocarcinoma (Ishikawa) | 4.6 | [4] | |

| Chiral aziridine phosphine oxide 7 | Human cervical epithelioid carcinoma (HeLa) | 7.1 | [4] |

| Endometrial adenocarcinoma (Ishikawa) | 10.5 | [4] |

Antibacterial Activity

The antibacterial properties of aziridine-containing compounds have been recognized for some time, with naturally occurring aziridine alkaloids showing activity against various bacterial strains.[7][8] Substituted aziridine-2-carboxylates contribute to this field, with their efficacy being dependent on the substitution pattern and the target bacteria.

Quantitative Antibacterial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for several substituted aziridine derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Aziridine-thiourea derivatives | Staphylococcus aureus (MRSA) | 16-32 | [8] |

| Escherichia coli | - | [8] | |

| Staphylococcus epidermidis | - | [8] | |

| N-substituted aziridine-2-phosphonic acids | Pseudomonas aeruginosa | 250 | [9] |

| Acinetobacter baumannii | 250 | [9] | |

| Thiazolidine-2-iminium tetrafluoroborates (from trans-aziridine-2-carboxylates) | Bacillus cereus | 1250-10000 | [2] |

| Functionalized 2-arylaziridines (derivative 346) | Enterococcus faecalis 29212 | 16 | |

| Aziridine-2,3-dicarboxylate derivative (derivative 345) | Mycobacterium tuberculosis | 0.5 |

Enzyme Inhibition

The electrophilic nature of the aziridine ring makes these compounds effective inhibitors of enzymes that rely on nucleophilic catalysis, particularly those with cysteine residues in their active sites.

Protein Disulfide Isomerase (PDI) Inhibition

Protein disulfide isomerase (PDI) is an enzyme involved in protein folding and has been identified as a target for anticancer and antithrombotic drugs.[10] Certain acyl derivatives of aziridine-2-carboxylic acid have been shown to be weak to moderately active PDI inhibitors.[5] The inhibition likely occurs through the alkylation of the cysteine residues in the active site of PDI.

Cysteine Protease Inhibition

Cysteine proteases are a class of enzymes implicated in various diseases, including those caused by parasites.[11][12] Aziridine-2,3-dicarboxylic acid-containing peptides have been designed as irreversible inhibitors of these proteases. The inhibition mechanism involves the nucleophilic attack of the active site cysteine on one of the aziridine ring carbons, leading to covalent modification and inactivation of the enzyme.[13] N-acylation of the aziridine nitrogen can significantly enhance the inhibitory potency.[13]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[14]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours under the same conditions.

-

Solubilization: Add 100 µL of the solubilization solution to each well.

-

Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Antibacterial Susceptibility: Minimum Inhibitory Concentration (MIC) Test

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria. The lowest concentration that inhibits bacterial growth is the MIC.[15][16]

Procedure (Broth Microdilution Method):

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.[17]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.[17]

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[18]

PDI Inhibition: Insulin Reduction Assay

This assay measures the ability of a compound to inhibit the reductase activity of PDI.

Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be monitored as an increase in turbidity at 650 nm.[19][20]

Procedure:

-

Reagent Preparation:

-

Insulin solution: 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Dithiothreitol (DTT) solution: 100 mM.

-

PDI solution: Prepare a working solution of recombinant human PDI.

-

Test compound solutions at various concentrations.

-

-

Assay Setup: In a 96-well plate, combine the insulin solution, PDI solution, and the test compound or vehicle control.

-

Reaction Initiation: Initiate the reaction by adding DTT to each well.

-

Turbidity Measurement: Immediately begin monitoring the absorbance at 650 nm at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 30-60 minutes) at 25°C.[20]

-

Data Analysis: Calculate the rate of insulin aggregation for each condition. The percentage of inhibition is determined by comparing the rates in the presence of the test compound to the vehicle control. The IC50 value can then be calculated.

Visualizations

Signaling Pathways and Mechanisms

The biological activity of substituted aziridine-2-carboxylates often stems from their ability to covalently modify key biological macromolecules. The following diagram illustrates the proposed mechanism of enzyme inhibition by an activated aziridine.

Caption: Proposed mechanism of irreversible enzyme inhibition by a substituted aziridine-2-carboxylate.

Experimental Workflows

The following diagrams outline the general workflows for the key biological assays described in this guide.

Caption: General experimental workflow for the MTT cytotoxicity assay.

Caption: General experimental workflow for the broth microdilution MIC test.

Caption: General experimental workflow for the PDI insulin reduction assay.

Conclusion

Substituted aziridine-2-carboxylates represent a versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, including anticancer, antibacterial, and enzyme-inhibiting properties, make them a compelling subject for further investigation. The ability to modify the substituents on the aziridine ring and the carboxylate group provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration and exploitation of the full therapeutic potential of this promising class of compounds.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Zinc Tetrafluoroborate-Mediated Ring Expansion of trans-Aziridine-2-carboxylates to cis-2-Iminothiazolidines and cis-Thiazolidine-2-iminium Tetrafluoroborates and Evaluation of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Inhibition of cysteine proteases by peptides containing aziridine-2,3-dicarboxylic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of cysteine proteases by peptides containing aziridine-2,3-dicarboxylic acid building blocks. | Semantic Scholar [semanticscholar.org]

- 13. Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

The Benzyl Group's Crucial Role in Fine-Tuning Aziridine Ring Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The three-membered nitrogen-containing heterocycle, aziridine, is a cornerstone in modern organic synthesis and medicinal chemistry. Its inherent ring strain makes it a versatile intermediate for the construction of complex nitrogenous molecules. The substituent on the aziridine nitrogen plays a pivotal role in modulating the ring's stability and reactivity. Among the various N-substituents, the benzyl group (Bn) holds a special significance, offering a unique balance of steric and electronic properties that are instrumental in drug design and development. This technical guide provides a comprehensive overview of the benzyl group's influence on aziridine ring stability, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

The Influence of the N-Benzyl Group on Aziridine Ring Stability: A Quantitative Perspective

The stability of the aziridine ring is intrinsically linked to the nature of the substituent on the nitrogen atom. Electron-withdrawing groups, such as tosyl (Ts) or nosyl (Ns), "activate" the ring, making it more susceptible to nucleophilic attack and thus less stable. Conversely, electron-donating groups generally increase the stability of the ring. The benzyl group, while not strongly electron-donating, influences stability through a combination of inductive and steric effects, and its ability to stabilize radical intermediates.

Computational studies have provided valuable insights into the energetic parameters governing aziridine ring stability. The activation energy (Ea) for ring-opening and the C-N bond dissociation energy (BDE) are key quantitative descriptors of this stability. A higher activation energy and bond dissociation energy correlate with a more stable aziridine ring.

| N-Substituent | Type | C-N Bond Dissociation Energy (kcal/mol) | Activation Energy for Nucleophilic Ring Opening (kcal/mol) | Reference |

| -H | Unsubstituted | 53.7 | 32.1 | [1] |

| -Me | Alkyl | - | 31.8 | [1] |

| -Bn (Benzyl) | Arylalkyl | - | Slightly lower than N-alkyl | [2] |

| -Ph | Aryl | - | - | [2] |

| -COPh | Acyl | - | 5.75 | [2] |

| -SO2Ph | Sulfonyl | 12.18 | - | [2] |

| -Tf (Triflyl) | Sulfonyl | - | -2.7 | [1] |

| -Ms (Mesyl) | Sulfonyl | - | 7.0 | [1] |

Experimental Protocols for Assessing Aziridine Ring Stability

Evaluating the stability of N-benzyl aziridines is crucial for understanding their reactivity and potential applications. Below are detailed methodologies for key experiments used to probe the stability of the aziridine ring.

Kinetic Analysis of Nucleophilic Ring-Opening by NMR Spectroscopy

This protocol allows for the real-time monitoring of the aziridine ring-opening reaction, providing valuable kinetic data.

Objective: To determine the rate constant for the reaction of an N-benzyl aziridine with a nucleophile.

Materials:

-

N-benzyl aziridine derivative

-

Nucleophile (e.g., sodium azide, thiophenol)

-

Anhydrous NMR solvent (e.g., CDCl3, DMSO-d6)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

In a clean, dry NMR tube, dissolve a known concentration of the N-benzyl aziridine derivative in the chosen anhydrous NMR solvent.

-

Acquire a preliminary 1H NMR spectrum to serve as the t=0 reference.

-

In a separate vial, prepare a solution of the nucleophile in the same NMR solvent at a known concentration.

-

-

Reaction Initiation and Monitoring:

-

Inject a precise volume of the nucleophile solution into the NMR tube containing the aziridine solution.

-

Quickly invert the tube to ensure thorough mixing and immediately place it in the NMR spectrometer.

-

Begin acquiring a series of 1H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate; faster reactions require more frequent measurements.

-

-

Data Analysis:

-

Process the acquired spectra.

-

Identify characteristic signals for the starting aziridine and the ring-opened product.

-

Integrate the signals corresponding to a non-overlapping proton on the aziridine ring and a non-overlapping proton on the product.

-

Calculate the concentration of the aziridine at each time point based on the relative integration values.

-

Plot the concentration of the aziridine versus time.

-

Determine the rate constant (k) by fitting the data to the appropriate rate law (e.g., first-order or second-order).

-

Computational Determination of C-N Bond Dissociation Energy (BDE)

Density Functional Theory (DFT) calculations are a powerful tool for estimating the bond dissociation energies of the aziridine ring.

Objective: To calculate the C-N bond dissociation energy of an N-benzyl aziridine using DFT.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

-

Geometry Optimization:

-

Build the 3D structure of the N-benzyl aziridine molecule.

-

Perform a geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP). The absence of imaginary frequencies confirms a true energy minimum.

-

Optimize the geometries of the two radical fragments that would result from the homolytic cleavage of the C-N bond (the benzylaminyl radical and the corresponding carbon-centered radical).

-

-

Energy Calculation:

-

Calculate the single-point electronic energies of the optimized aziridine molecule and the two radical fragments at a higher level of theory or with a larger basis set for improved accuracy.

-

Include zero-point vibrational energy (ZPVE) corrections from the frequency calculations for all species.

-

-

BDE Calculation:

-

The bond dissociation energy is calculated using the following equation: BDE = [E(radical 1) + E(radical 2)] - E(aziridine) where E represents the total electronic energy plus the ZPVE correction for each species.

-

Role of N-Benzyl Aziridines in Drug Development and Signaling Pathways

The aziridine moiety is a known "warhead" in many anticancer agents due to its ability to alkylate DNA and other biological nucleophiles[4][5]. The N-substituent, such as a benzyl group, can significantly influence the drug's delivery, selectivity, and mechanism of action.

DNA Damage Response Pathway

Aziridine-containing drugs can induce DNA damage, primarily through the alkylation of DNA bases. This damage triggers cellular DNA repair mechanisms, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER). Cancer cells with deficiencies in these repair pathways are often more susceptible to the cytotoxic effects of such drugs.

Bcl-2 Mediated Apoptosis Pathway

Persistent DNA damage can lead to the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. Some aziridine-containing anticancer agents have been shown to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2.

Experimental and Logical Workflows

Workflow for Synthesis and Stability Evaluation of N-Benzyl Aziridines

A systematic approach is necessary for the rational design and evaluation of novel N-benzyl aziridine derivatives.

References

- 1. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | Reversible DNA damage induced by alkylating chemotherapeutic drugs [reactome.org]

- 5. researchgate.net [researchgate.net]

(S)-2-Benzylaziridine-carboxylate structural formula and IUPAC name.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (S)-aziridine-2-carboxylate is a chiral heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its strained three-membered aziridine ring makes it a versatile synthetic intermediate, particularly for the stereoselective synthesis of complex nitrogen-containing molecules. The presence of both a reactive aziridine ring and a modifiable carboxylate group allows for a variety of chemical transformations, making it a valuable building block in the development of novel therapeutics and other bioactive compounds. This guide provides a comprehensive overview of its structural properties, synthesis, and chemical behavior, with a focus on its application in research and drug development.

Structural Formula and IUPAC Name

The structural formula and key identifiers for benzyl (S)-aziridine-2-carboxylate are presented below.

Structural Formula:

IUPAC Name: Benzyl (2S)-aziridine-2-carboxylate

CAS Number: 67413-26-7[1]

Molecular Formula: C₁₀H₁₁NO₂[1]

Molecular Weight: 177.20 g/mol [1]

Physicochemical and Spectroscopic Data

A summary of the available physical and spectroscopic data for benzyl (S)-aziridine-2-carboxylate and its derivatives is provided in the following tables. It is important to note that data for the N-unsubstituted title compound is scarce in the literature, and therefore, data for closely related N-protected analogues are included for comparison.

Table 1: Physicochemical Properties of Benzyl (S)-aziridine-2-carboxylate and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Conditions |

| Benzyl (S)-aziridine-2-carboxylate | C₁₀H₁₁NO₂ | 177.20 | - | Cool, dry place |

| Benzyl (2S)-1-(benzyloxycarbonyl)aziridine-2-carboxylate | C₁₈H₁₇NO₄ | 311.34 | - | - |

| Benzyl (-)-(2S)-1-trityl-aziridine-2-carboxylate | C₂₉H₂₅NO₂ | 421.52 | - | - |

Table 2: Spectroscopic Data for Aziridine-2-carboxylate Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Benzyl (R)-1-((tert-butoxycarbonyl)-D-alanyl)aziridine-2-carboxylate | 1.42 (s, 9H), 1.45 (d, J=7.1 Hz, 3H), 2.63 (dd, J=3.1, 1.9 Hz, 1H), 2.72 (dd, J=5.8, 1.9 Hz, 1H), 3.28 (dd, J=5.8, 3.1 Hz, 1H), 4.30 (qd, J=7.1 Hz, 1H), 5.01 (d, J=7.1 Hz, 1H), 5.20 (s, 2H), 7.32-7.42 (m, 5H) | 18.98, 28.42, 30.96, 34.45, 51.30, 67.71, 80.02, 128.65, 128.73, 128.78, 135.06, 155.33, 168.31, 184.23 | 3354, 3177, 3036, 2972, 2935, 1681, 1497, 1452, 1367, 1168, 750, 699 |

| Methyl (2S,3S)-3-phenylaziridine-2-carboxylate | 3.3 (d, 1H, J=1.5 Hz), 3.7 (s, 3H), 3.95 (d, 1H, J=1.5 Hz), 7.2 (s, 5H) | - | 3095, 3060, 3030, 2995, 2950, 1745 (C=O), 1455, 1435, 1195, 1180, 880, 845, 695 |

Experimental Protocols

Synthesis of Benzyl (S)-aziridine-2-carboxylate

Two primary synthetic routes to chiral aziridine-2-carboxylates are prevalent in the literature: the cyclization of β-hydroxy-α-amino acid derivatives and the kinetic resolution of racemic 2H-azirines.

1. Synthesis from L-Serine Derivative

This method involves the conversion of a protected L-serine benzyl ester into the corresponding N-trityl aziridine, followed by deprotection.

-

Step 1: Synthesis of Benzyl (2S)-1-trityl-aziridine-2-carboxylate [2]

-

To a solution of benzyl N-trityl-L-serine ester in a suitable solvent, add triethylamine.

-

Cool the mixture and add sulfuryl chloride dropwise.

-

Allow the reaction to proceed to completion.

-

Work up the reaction mixture to isolate the crude product.

-

Purify the product by chromatography to yield benzyl (2S)-1-trityl-aziridine-2-carboxylate.

-

-

Step 2: Deprotection of the Trityl Group

-

The trityl group can be removed under acidic conditions to yield the N-H aziridine.

-

2. Copper-Catalyzed Reductive Kinetic Resolution of Racemic Benzyl 3-aryl-2H-azirine-2-carboxylate [3][4][5]

This method provides access to enantioenriched N-H aziridine-2-carboxylates.

-

General Procedure:

-

To a solution of the racemic benzyl 3-aryl-2H-azirine-2-carboxylate in a dry, inert solvent, add a copper(I) catalyst and a chiral ligand.

-

Introduce a hydride source, such as a silane, to initiate the reductive kinetic resolution.

-

Monitor the reaction by an appropriate method (e.g., HPLC) until the desired conversion is reached.

-

Quench the reaction and purify the product mixture by chromatography to separate the enantioenriched aziridine from the unreacted 2H-azirine.

-

Signaling Pathways and Experimental Workflows

Benzyl (S)-aziridine-2-carboxylate is primarily utilized as a chiral building block in organic synthesis. Its "workflow" is therefore best represented by its synthetic applications, particularly its regioselective ring-opening reactions, which are crucial for the construction of more complex molecules.

The regioselectivity of the nucleophilic ring-opening of aziridine-2-carboxylates is influenced by several factors, including the nature of the nucleophile and the presence of activating groups on the aziridine nitrogen. In general, for N-H or N-alkyl aziridines, the reaction can proceed via an SN2 mechanism, with the nucleophile attacking one of the two ring carbons.

Caption: Regioselectivity of nucleophilic ring-opening of benzyl (S)-aziridine-2-carboxylate.

Applications in Drug Discovery and Development

Chiral aziridine-2-carboxylates are valuable precursors for the synthesis of a wide range of biologically active molecules, including unnatural amino acids, peptide mimics, and alkaloids.[6] Their ability to undergo stereospecific ring-opening reactions allows for the controlled introduction of new stereocenters, a critical aspect of modern drug design.

One notable application is in the synthesis of complex antibiotics. For instance, enantioenriched aziridine-2-carboxylates are key intermediates in the total synthesis of dynobacin A, a potent antibiotic.[3][5] The aziridine moiety serves as a masked amino acid, which is revealed later in the synthetic sequence through a regioselective ring-opening reaction.

Furthermore, the ring-opening of aziridine-2-carboxylates with various nucleophiles provides access to diverse scaffolds for drug discovery. For example, reaction with fluorine-18 containing nucleophiles has been explored for the synthesis of PET imaging agents.[7] The versatility of this chiral building block makes it a powerful tool for medicinal chemists in the quest for new and effective therapeutic agents. The use of N-(1-phenylethyl)aziridine-2-carboxylates has been reviewed in the synthesis of approved drugs and natural products.[8]

References

- 1. 67413-26-7 Benzyl (S)-aziridine-2-carboxylate AKSci 7751FA [aksci.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and suppliers of (S)-2-Benzylaziridine-carboxylate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for (S)-2-Benzylaziridine. While the initial inquiry specified the carboxylate derivative, this guide focuses on the more readily available and foundational molecule, (S)-2-Benzylaziridine, a critical chiral building block in pharmaceutical and organic synthesis.

Commercial Availability and Suppliers

(S)-2-Benzylaziridine is commercially available from various chemical suppliers, typically offered in research-grade purities. The compound is generally supplied as a liquid.[1][2] Pricing and available quantities vary by supplier.

A summary of representative suppliers is provided below:

| Supplier Name | Website | Notes |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers the compound through Combi-Blocks. |

| CymitQuimica | --INVALID-LINK-- | Provides various quantities from 250mg to 25g.[1] |

| Guidechem | --INVALID-LINK-- | Lists multiple suppliers for the compound.[2] |

| ChemicalBook | --INVALID-LINK-- | Lists multiple suppliers and pricing information. |

| SynQuest Labs | --INVALID-LINK-- | Offers the compound with 95% purity. |

| CP Lab Safety | --INVALID-LINK-- | Provides the compound with a minimum purity of 98%. |

| Shanghai Macklin Biochemical Co., Ltd. | --INVALID-LINK-- | A supplier listed on various chemical platforms. |

Technical Data

This section summarizes the key physical and chemical properties of (S)-2-Benzylaziridine.

| Property | Value | Source(s) |

| Chemical Name | (S)-2-Benzylaziridine | [1][2] |

| Synonyms | (2S)-2-benzylaziridine, (S)-Benzylaziridine | [1] |

| CAS Number | 73058-30-7 | [1][2] |

| Molecular Formula | C₉H₁₁N | [1] |

| Molecular Weight | 133.19 g/mol | |

| Appearance | Colorless liquid | [2] |

| Purity | ≥95% - 98% (typical) | [1] |

| Enantiomeric Excess | >99% achievable via Wenker synthesis | |

| Boiling Point | 80-85 °C at 0.5 Torr | |

| Density | ~1.044 g/cm³ (predicted) | |

| Specific Rotation [α]D | Not available in public literature. | |

| Storage Conditions | Store in a cool, dry, and dark place. |

Experimental Protocols

Synthesis of (S)-2-Benzylaziridine via Wenker Synthesis

The asymmetric synthesis of (S)-2-Benzylaziridine can be effectively achieved from the chiral amino alcohol, (S)-2-amino-3-phenylpropan-1-ol, through the Wenker synthesis. This method involves the formation of a sulfate ester followed by base-induced intramolecular cyclization.

Step 1: Formation of the Amino Alcohol Hydrogen Sulfate

-

In a suitable reaction vessel, a cold mixture of concentrated sulfuric acid (98%) and water is prepared.

-

The chiral amino alcohol, (S)-2-amino-3-phenylpropan-1-ol, is dissolved in water and cooled to 0-5 °C.

-

The cold sulfuric acid solution is added dropwise to the amino alcohol solution while maintaining the temperature between 0-5 °C.

-

After the addition is complete, the reaction mixture is heated to approximately 110 °C for 3-4 hours.

-

Water is then carefully removed under reduced pressure (in vacuo) to yield the solid amino alcohol hydrogen sulfate.

Step 2: Cyclization to (S)-2-Benzylaziridine

-

To the crude amino alcohol hydrogen sulfate, add toluene and a 25% aqueous solution of sodium hydroxide (NaOH).

-

The mixture is heated to reflux and stirred overnight.

-

After cooling to room temperature, the organic phase is separated.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude (S)-2-Benzylaziridine as an oil.

Purification of (S)-2-Benzylaziridine

Method 1: Column Chromatography

-

The crude (S)-2-Benzylaziridine can be purified by silica gel column chromatography.

-

A suitable eluent system is a mixture of petroleum ether, ethyl acetate (EtOAc), and triethylamine (Et₃N) in a volumetric ratio of 5:1:1.

-

The fractions containing the pure product are collected and the solvent is evaporated to afford (S)-2-Benzylaziridine as a colorless oil.

Method 2: Vacuum Distillation

-

For larger quantities or higher purity, the crude product can be purified by fractional vacuum distillation.

-

The distillation is typically performed at a reduced pressure of approximately 0.5 Torr.

-

The fraction collected between 80-85 °C corresponds to the pure (S)-2-Benzylaziridine. A still head apparatus with a water-cooled condenser and a cow collection adapter is recommended for efficient fractionation.

Visualizations

Synthesis Workflow of (S)-2-Benzylaziridine

Caption: Synthetic pathway for (S)-2-Benzylaziridine via the Wenker synthesis.

Logical Relationship in Chiral Synthesis

Caption: Logical flow for the utilization of a chiral precursor in synthesis.

Safety Information

(S)-2-Benzylaziridine is an irritant and potentially toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not ingest. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

Applications in Research and Development

(S)-2-Benzylaziridine is a valuable chiral intermediate in organic synthesis. The strained aziridine ring is susceptible to ring-opening reactions with various nucleophiles, providing access to a wide range of chiral amines and other nitrogen-containing compounds. Its primary applications are in the pharmaceutical industry as a building block for the synthesis of biologically active molecules. It serves as a precursor for compounds such as renin inhibitors and cannabinoid type 2 (CB2) receptor agonists.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-Benzylaziridine-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral aziridine-2-carboxylates are highly valuable building blocks in organic synthesis and medicinal chemistry.[1] Their strained three-membered ring allows for versatile ring-opening reactions, providing access to a wide array of chiral amines, unnatural amino acids, and complex heterocyclic structures.[2][3] Specifically, (S)-3-Benzylaziridine-2-carboxylate serves as a key intermediate for synthesizing pharmaceutically relevant compounds. This document outlines two primary, high-yielding, and stereoselective methods for its synthesis: the Catalytic Asymmetric Aza-Darzens reaction and the Catalytic Asymmetric Aziridination of an alkene.

Figure 1. High-level overview of synthetic routes to the target molecule.

Application Note 1: Catalytic Asymmetric Aza-Darzens Reaction

The aza-Darzens reaction is a powerful method for constructing aziridines from imines.[4] The asymmetric variant utilizes a chiral catalyst to control the stereochemical outcome, enabling the synthesis of enantiomerically enriched aziridines.[5] This approach involves the reaction of an N-protected benzaldimine with an α-bromoester in the presence of a chiral catalyst, typically a Lewis acid complex.[5][6]

Figure 2. Logical workflow for the catalytic asymmetric aza-Darzens reaction.

Data Summary

The following table summarizes representative results for the catalytic asymmetric aza-Darzens reaction to form 3-arylaziridine-2-carboxylates.

| Entry | Imine N-Protecting Group | Catalyst System | Yield (%) | dr (cis:trans) | ee (%) (cis) | Reference |

| 1 | Tosyl (Ts) | Mg / Vaulted Biphenanthrol Phosphate | 95 | >95:5 | 99 | [5] |

| 2 | Benzhydryl | VAPOL / B(OPh)₃ | 85 | >99:1 | 97 | [6] |

| 3 | Boc | Chiral Phosphonium Salt | 92 | >95:5 | 96 | [4] |

Detailed Experimental Protocol: Magnesium-Catalyzed Aza-Darzens Reaction

This protocol is adapted from the method described by Antilla et al. for the synthesis of highly functionalized donor-acceptor aziridines.[5]

Materials:

-

Chiral biphenanthrol-derived phosphoric acid (10 mol%)

-

n-Bu₂Mg (1.0 M in heptane, 10 mol%)

-

N-Tosylbenzaldimine (1.0 equiv)

-

Methyl 2-bromoacetate (1.2 equiv)

-

Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Anhydrous Toluene

-

Argon atmosphere

Equipment:

-

Oven-dried, two-neck round-bottom flask with a magnetic stir bar

-

Septa and argon inlet

-

Syringes for liquid transfer

-

Low-temperature cooling bath (e.g., cryocool)

Procedure:

-

Catalyst Preparation:

-

To an oven-dried round-bottom flask under an argon atmosphere, add the chiral phosphoric acid catalyst (0.10 mmol).

-

Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C.

-

Slowly add n-Bu₂Mg solution (0.10 mmol, 0.10 mL of 1.0 M solution) dropwise.

-

Stir the resulting solution at room temperature for 1 hour to pre-form the magnesium phosphate salt catalyst.

-

-

Reaction Assembly:

-

Cool the catalyst solution to -50 °C.

-

In a separate flask, dissolve N-tosylbenzaldimine (1.0 mmol, 259 mg) in anhydrous toluene (3.0 mL).

-

Add the imine solution to the catalyst mixture via syringe.

-

Add methyl 2-bromoacetate (1.2 mmol, 184 mg) followed by DIPEA (1.2 mmol, 155 mg).

-

-

Reaction and Monitoring:

-

Stir the reaction mixture vigorously at -50 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure methyl (2S,3R)-3-benzyl-1-tosylaziridine-2-carboxylate.

-

Application Note 2: Catalytic Asymmetric Aziridination of Cinnamates

This method involves the direct addition of a nitrene group across the double bond of an alkene, such as an ethyl cinnamate derivative.[7] The use of a chiral catalyst, commonly a copper or rhodium complex with a chiral ligand, ensures the enantioselective formation of the aziridine ring.[7][8] The nitrogen source is typically a reagent like chloramine-T or a sulfonylimide.

Figure 3. Simplified catalytic cycle for copper-catalyzed aziridination.

Data Summary

The following table summarizes representative results for the copper-catalyzed asymmetric aziridination of cinnamates.

| Entry | Alkene Substrate | Ligand | Nitrene Source | Yield (%) | ee (%) | Reference |

| 1 | Ethyl Cinnamate | Chiral Salen-type | PhI=NTs | 90 | 93 | [7] |

| 2 | Methyl Cinnamate | Chiral Bis(oxazoline) (BOX) | PhI=NTs | 85 | 94 | [8] |

| 3 | t-Butyl Cinnamate | Chiral Binaphthyldiimine | PhI=NTs | 92 | 97 | [7] |

Detailed Experimental Protocol: Copper/BOX-Catalyzed Aziridination

This protocol is based on the widely used Evans-Jacobsen aziridination methodology.[8]

Materials:

-

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) (5 mol%)

-

Chiral Bis(oxazoline) ligand (e.g., (S,S)-Ph-BOX) (5.5 mol%)

-

Ethyl cinnamate (1.0 equiv)

-

[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.1 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

4 Å Molecular Sieves

-

Argon atmosphere

Equipment:

-

Oven-dried Schlenk flask with a magnetic stir bar

-

Septa and argon/vacuum line

-

Syringes for liquid transfer

-

Standard glassware for work-up and purification

Procedure:

-

Catalyst Preparation:

-

Add CuOTf·0.5C₆H₆ (0.05 mmol, 12.6 mg) and the chiral BOX ligand (0.055 mmol) to an oven-dried Schlenk flask containing activated 4 Å molecular sieves (~200 mg).

-

Evacuate the flask and backfill with argon (repeat three times).

-

Add anhydrous CH₂Cl₂ (5.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should turn a pale green color.

-

-

Reaction Assembly:

-

Add ethyl cinnamate (1.0 mmol, 176 mg) to the catalyst solution.

-

Cool the mixture to 0 °C.

-

In a separate flask, dissolve PhI=NTs (1.1 mmol, 415 mg) in a minimal amount of anhydrous CH₂Cl₂ (~5.0 mL).

-

Add the PhI=NTs solution to the reaction mixture dropwise over 10 minutes.

-

-

Reaction and Monitoring:

-

Allow the reaction to stir at 0 °C.

-

Monitor the disappearance of the ethyl cinnamate starting material by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the molecular sieves and catalyst byproducts.

-

Wash the Celite pad with additional CH₂Cl₂ (20 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired ethyl (2R,3S)-3-phenyl-1-tosylaziridine-2-carboxylate. Note: The stereochemistry at C2 is often inverted relative to the BOX ligand's chirality, but this should be confirmed experimentally. The N-tosyl group can be removed under reductive conditions if the free NH-aziridine is desired.

-

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. An Easy Route to Aziridine Ketones and Carbinols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: Catalytic Enantioselective Aziridination of Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic enantioselective aziridination of alkenes is a powerful transformation in modern organic synthesis, providing access to chiral aziridines. These three-membered nitrogen-containing heterocycles are valuable building blocks for the synthesis of a wide array of more complex, nitrogen-containing molecules, including chiral amines, amino alcohols, and unnatural amino acids, which are often key components of pharmaceuticals and other biologically active compounds.[1][2][3] This document provides detailed application notes and protocols for several state-of-the-art catalytic systems used in the enantioselective aziridination of alkenes.

Rhodium(II)-Catalyzed Enantioselective Aziridination

Dirhodium(II) tetracarboxylates have emerged as highly efficient catalysts for the asymmetric intermolecular aziridination of a broad range of alkenes.[4][5][6] These reactions are characterized by their high yields, excellent enantioselectivities, and operational simplicity, even on a gram scale with low catalyst loadings.[4][6]

Catalytic System Overview

-

Catalyst: C4-symmetrical dirhodium(II) tetracarboxylates, such as Rh₂(S-tfpttl)₄.

-

Nitrene Source: Sulfamates (e.g., p–tBu-phenylsulfamate).

-

Oxidant: Hypervalent iodine reagents, typically PhI(OPiv)₂.

-

Additive: A Brønsted acid, such as pentafluorobenzoic acid, can enhance enantioselectivity.[4]

-

Key Features: Broad substrate scope including mono-, di-, and trisubstituted olefins, high stereospecificity, and functional group tolerance.[4][5]

Proposed Catalytic Cycle

The proposed mechanism involves the formation of a triplet Rh-nitrene species as a key intermediate, which then drives the stereocontrolled approach and activation of the alkene substrate.[4][6]

Caption: Proposed catalytic cycle for Rh(II)-catalyzed aziridination.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Aziridination[4][5]

-

To a flame-dried Schlenk tube under an argon atmosphere, add the dirhodium(II) catalyst (0.1-1.0 mol%).

-

Add the sulfamate (1.2 equivalents) and the oxidant (e.g., PhI(OPiv)₂) (1.3 equivalents).

-

If required, add the acidic additive (1.0 equivalent).

-

Add the solvent (e.g., toluene) and cool the mixture to the specified temperature (e.g., -15 °C).

-

Add the alkene (1.0 equivalent) dropwise to the reaction mixture.

-

Stir the reaction at this temperature until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope and Performance

| Entry | Alkene Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Styrene | 85 | 87.5 |

| 2 | trans-β-Methylstyrene | 90 | 95 |

| 3 | cis-β-Methylstyrene | 88 | 94 |

| 4 | Indene | 92 | 98 |

| 5 | 1-Octene | 85 | 95 |

Data are representative examples from the literature and may vary based on specific reaction conditions.[4]

Copper-Catalyzed Enantioselective Aziridination

Copper complexes, particularly those with bisoxazoline or diimine ligands, are widely used for the enantioselective aziridination of alkenes.[7][8][9] These systems are particularly effective for styrenyl and other activated olefins.

Catalytic System Overview

-

Catalyst: Copper(I) or Copper(II) salts (e.g., CuOTf, Cu(OTf)₂) complexed with a chiral ligand.

-

Ligands: Chiral bisoxazoline (Box) or diimine ligands are commonly employed.

-

Nitrene Source: Phenyliodinane imino derivatives, such as [N-(p-toluenesulfonyl)imino]-phenyliodinane (PhI=NTs).[7]

-

Key Features: Well-established for styrenes, with high enantioselectivity. The mechanism can involve a Cu(I)/Cu(III) catalytic cycle.[7]

Proposed Catalytic Cycle

The reaction is proposed to proceed through a Cu(I)/Cu(III) cycle where the rate-determining step is the formation of a metallanitrene species.[7]

Caption: Proposed Cu(I)/Cu(III) catalytic cycle.

Experimental Protocol: General Procedure for Copper-Catalyzed Aziridination[9]

-

In a dry reaction vessel under an inert atmosphere, dissolve the copper salt (e.g., CuOTf, 5 mol%) and the chiral ligand (5.5 mol%) in a suitable solvent (e.g., acetonitrile).

-

Stir the solution at room temperature for 1-2 hours to allow for complex formation.

-

Add the alkene (1.0 equivalent).

-

In a separate flask, dissolve the nitrene source (e.g., PhI=NTs, 1.1 equivalents) in the same solvent.

-

Add the solution of the nitrene source to the reaction mixture dropwise over a period of time.

-

Stir the reaction at the specified temperature until complete, as monitored by TLC.

-

After completion, concentrate the reaction mixture and purify the residue by column chromatography.

Data Presentation: Substrate Scope and Performance

| Entry | Alkene Substrate | Ligand Type | Product Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Styrene | Bisoxazoline | ≥85 | ≥90 |

| 2 | 4-Chlorostyrene | Bisoxazoline | High | High |

| 3 | 4-Methylstyrene | Bisoxazoline | High | High |

| 4 | cis-Stilbene | Diimine | Moderate | High |

| 5 | trans-Stilbene | Bisoxazoline | High | High |

Data are representative examples from the literature and may vary based on specific reaction conditions.[7][9]

Iron-Catalyzed Enantioselective Aziridination

Iron-based catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts. Recent advancements have led to the development of highly active iron catalysts for enantioselective aziridination.[10][11]

Catalytic System Overview

-

Catalyst: Iron complexes with N-heterocyclic carbene (NHC) or porphyrin-type ligands.[10][11]

-

Nitrene Source: Organic azides (e.g., aryl or alkyl azides).

-

Key Features: Utilizes earth-abundant iron, can be effective for both aryl and alkyl azides, and the mechanism often involves an iron-imide intermediate.[10][11]

Experimental Workflow

The general workflow for an iron-catalyzed aziridination experiment is outlined below.

Caption: General experimental workflow for iron-catalyzed aziridination.

Experimental Protocol: General Procedure for Iron-Catalyzed Aziridination with Organic Azides[10][11]

-

To a glovebox, add the iron catalyst (1-5 mol%) to a vial.

-

Add the alkene (1.0 equivalent) and a suitable solvent (e.g., benzene, as toluene may undergo competing C-H amination).

-

Add the organic azide (1.1 equivalents).

-

Seal the vial and stir the reaction at room temperature.

-

Monitor the reaction progress by GC-MS or TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

Data Presentation: Substrate Scope and Performance

| Entry | Alkene Substrate | Azide | Product Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 1-Decene | p-Tolyl azide | High | Not Reported (focus on mechanism) |

| 2 | Styrene | Aryl azides | Good | Up to 99 (with chiral Co-porphyrin) |

| 3 | 1-Octene | n-Octyl azide | Moderate | Not Reported (focus on mechanism) |

Data are representative, with a focus on mechanistic studies for some iron systems. Enantioselectivity is highly dependent on the specific chiral ligand used.[10][11][12]

Conclusion

The catalytic enantioselective aziridination of alkenes is a rapidly evolving field with a diverse range of effective catalytic systems. The choice of catalyst—whether based on rhodium, copper, or iron—depends on the specific substrate, the desired nitrogen source, and considerations of cost and sustainability. The protocols and data presented here provide a starting point for researchers to implement these powerful synthetic methods in their own work. Further optimization of reaction conditions may be necessary to achieve the best results for a particular substrate.

References

- 1. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in Catalytic Asymmetric Aziridination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]

- 6. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. On the enantioselectivity of aziridination of styrene catalysed by copper triflate and copper-exchanged zeolite Y: consequences of the phase behaviour of enantiomeric mixtures of N-arene-sulfonyl-2-phenylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 10. Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]